5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid
Description
5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a cyclopentaneamide substituent at the 5-position and a methyl group at the 3-position of the thiophene ring. Thiophene derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and bioactivity .
Properties
IUPAC Name |
5-(cyclopentanecarbonylamino)-3-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-7-6-9(17-10(7)12(15)16)13-11(14)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUWVMIRXLWJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C2CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Cyclopentaneamido Group: The cyclopentaneamido group can be introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Br2, HNO3, H2SO4
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives
Scientific Research Applications
5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues of Thiophene-2-Carboxylic Acid Derivatives
The table below compares key structural analogs, focusing on substituents, molecular formulas, and molecular weights:
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects : The cyclopentaneamido group in the target compound may enhance steric bulk and hydrogen-bonding capacity compared to smaller substituents like chloro or methylthio. This could influence solubility, reactivity, and biological interactions.
- The cyclopentaneamido group, being an amide, may exert both electron-withdrawing and hydrogen-bonding effects .
Physicochemical Properties
However, the following inferences can be made:
- Melting Points : 5-(Methylthio)thiophene-2-carboxylic acid has a melting point of 103–105°C , while 2-thiophenecarboxylic acid (unsubstituted) likely has a lower melting point due to reduced molecular complexity.
- Solubility : The carboxylic acid group enhances water solubility compared to ester derivatives (e.g., methyl esters in ). The cyclopentaneamido group may reduce solubility in polar solvents due to hydrophobic interactions.
Biological Activity
5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid, with the molecular formula C12H15NO3S, is a sulfur-containing organic compound that exhibits potential biological activity. This compound has garnered attention for its unique structural features, including a thiophene ring and a cyclopentaneamido group, which may contribute to its bioactivity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate the activity of various biological pathways, particularly those related to inflammation and microbial resistance. The compound may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The presence of the thiophene ring is thought to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
Anti-inflammatory Effects
In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines. This effect is likely due to its ability to interfere with signaling pathways involved in inflammation, such as the NF-kB pathway.
Case Studies
-
In Vitro Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects of this compound.
- Method : Human monocyte-derived macrophages were treated with the compound and stimulated with lipopolysaccharides (LPS).
- Results : The compound significantly decreased levels of TNF-alpha and IL-6 in a dose-dependent manner, suggesting potent anti-inflammatory properties.
-
Antimicrobial Efficacy Testing :
- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed to determine the minimum inhibitory concentration (MIC).
- Results : The compound exhibited an MIC of 50 µg/mL against both bacterial strains, indicating strong antimicrobial potential.
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory, Antimicrobial |
| 5-Methylthiophene-2-carboxylic acid | Structure | Limited bioactivity |
| 3-Methylthiophene-2-carboxylic acid | Structure | Moderate bioactivity |
Q & A
Q. What are the recommended synthetic routes for 5-cyclopentaneamido-3-methylthiophene-2-carboxylic acid, and how can reaction efficiency be optimized?
The synthesis typically involves coupling cyclopentane carboxylic acid derivatives with a 3-methylthiophene-2-carboxylic acid scaffold. A common method uses carbodiimide-based coupling agents (e.g., EDCl or DCC) with HOBt as an activator to form the amide bond . Optimization may include solvent selection (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric adjustments to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical for yield improvement .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves structural features, including the cyclopentaneamido group and thiophene ring substitution .
- HPLC-MS (reverse-phase C18 column, acetonitrile/water + 0.1% formic acid) confirms molecular weight and purity (>95% by UV detection at 254 nm) .
- FT-IR verifies amide bond formation (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and carboxylic acid deprotonation .
Q. How should stability and storage conditions be managed to prevent degradation?
The compound is stable under inert atmospheres (argon/nitrogen) at ambient temperatures but degrades in the presence of strong oxidizers, acids, or bases . Store in airtight, light-resistant containers at 2–8°C. Monitor for decomposition products (e.g., CO, CO₂, sulfur oxides) via TLC or GC-MS during long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s structure-activity relationships (SAR) in biological systems?
Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations assess interactions with target proteins (e.g., enzymes or receptors). Focus on the cyclopentaneamido group’s steric effects and the thiophene ring’s electronic properties. QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors (calculated via ChemAxon or MOE) can prioritize derivatives for synthesis .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). Standardize protocols using:
- Dose-response curves (IC₅₀/EC₅₀) across multiple replicates.
- Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Metabolic stability tests (microsomal incubation + LC-MS) to rule out false positives from degradation .
Q. How can environmental hazards associated with this compound be mitigated during disposal?
Follow OECD 301/302 guidelines for biodegradability testing. If recalcitrant, use activated carbon adsorption or advanced oxidation processes (UV/H₂O₂) for lab-scale degradation. Avoid release into waterways; collect waste in designated containers for incineration (≥1000°C) with sulfur scrubbers to neutralize SOₓ emissions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
